molecular formula C13H18OS B13630841 3-((4-(Tert-butyl)phenyl)thio)propanal

3-((4-(Tert-butyl)phenyl)thio)propanal

Cat. No.: B13630841
M. Wt: 222.35 g/mol
InChI Key: UYNFRJIGUDETQQ-UHFFFAOYSA-N
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Description

3-((4-(Tert-butyl)phenyl)thio)propanal is a sulfur-containing aldehyde derivative characterized by a tert-butyl-substituted phenylthio group attached to a propanal backbone. The tert-butyl group imparts steric bulk and hydrophobicity, while the thioether linkage (-S-) enhances electron-richness, influencing reactivity in nucleophilic or redox reactions. Analogous compounds, such as 3-(3-trifluoromethylphenyl)propanal (II), are synthesized via selective reduction of esters using hydride reagents like DIBAL-H or PDBBA . Applications may include intermediates in pharmaceuticals or agrochemicals, leveraging its aldehyde functionality for further derivatization.

Properties

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

3-(4-tert-butylphenyl)sulfanylpropanal

InChI

InChI=1S/C13H18OS/c1-13(2,3)11-5-7-12(8-6-11)15-10-4-9-14/h5-9H,4,10H2,1-3H3

InChI Key

UYNFRJIGUDETQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Tert-butyl)phenyl)thio)propanal typically involves the reaction of 4-tert-butylbenzenethiol with an appropriate aldehyde precursor. One common method includes the use of acetylacetone and 4-tert-butylbenzenethiol in the presence of a base such as sodium carbonate in dimethyl sulfoxide (DMSO) under an oxygen atmosphere . The reaction mixture is stirred at elevated temperatures, followed by extraction and purification steps to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for 3-((4-(Tert-butyl)phenyl)thio)propanal are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((4-(Tert-butyl)phenyl)thio)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thioether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: 3-((4-(Tert-butyl)phenyl)thio)propanoic acid.

    Reduction: 3-((4-(Tert-butyl)phenyl)thio)propanol.

    Substitution: Various substituted thioethers depending on the nucleophile used.

Scientific Research Applications

3-((4-(Tert-butyl)phenyl)thio)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein interactions due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism by which 3-((4-(Tert-butyl)phenyl)thio)propanal exerts its effects depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thioether group may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 3-((4-(Tert-butyl)phenyl)thio)propanal:

Compound Key Substituents Molecular Weight (g/mol) Key Properties
3-((4-(Tert-butyl)phenyl)thio)propanal 4-(Tert-butyl)phenylthio, aldehyde ~222.3 (estimated) High hydrophobicity (logP ~4.2), steric hindrance from tert-butyl, moderate reactivity
3-(3-Trifluoromethylphenyl)propanal (II) 3-(Trifluoromethyl)phenyl, aldehyde ~216.1 Electron-withdrawing CF₃ group enhances electrophilicity; logP ~3.5
3-(4-(Methylthio)phenyl)-3-oxopropanal 4-(Methylthio)phenyl, ketone 194.25 Conjugated ketone-thioether system; lower steric bulk than tert-butyl
3-(Methylthio)propyl derivatives Methylthio, variable terminal groups Varies High nucleophilicity at sulfur; used in flavorants and agrochemicals

Notes on Evidence Limitations

Direct data on 3-((4-(Tert-butyl)phenyl)thio)propanal are absent in the provided evidence; comparisons rely on structural analogues (e.g., II, methylthio derivatives).

Synthesis protocols for the target compound are inferred from methods for II, with adjustments for steric effects .

Property estimations (e.g., logP, reactivity) derive from substituent trends documented in organic chemistry handbooks .

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